molecular formula C22H19NO3 B12110748 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione

7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione

Cat. No.: B12110748
M. Wt: 345.4 g/mol
InChI Key: SUCURQMBBMTJIS-UHFFFAOYSA-N
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Description

7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalen-1-yloxy group attached to a propyl chain, which is further connected to an indole-2,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the naphthalen-1-yloxypropyl intermediate: This step involves the reaction of naphthalen-1-ol with 3-bromopropylamine under basic conditions to form the naphthalen-1-yloxypropylamine intermediate.

    Indole ring formation: The intermediate is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine and an acid catalyst to form the indole ring.

    Oxidation: The final step involves the oxidation of the indole ring to form the indole-2,3-dione core using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Large-scale production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be further oxidized to form quinone derivatives.

    Reduction: The indole-2,3-dione core can be reduced to form indole-2,3-diol.

    Substitution: The naphthalen-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indole-2,3-diol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2-carboxylic acid
  • 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-diol
  • 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-quinone

Uniqueness

7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yloxy group enhances its lipophilicity and potential for membrane permeability, while the indole-2,3-dione core provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

7-methyl-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione

InChI

InChI=1S/C22H19NO3/c1-15-7-4-11-18-20(15)23(22(25)21(18)24)13-6-14-26-19-12-5-9-16-8-2-3-10-17(16)19/h2-5,7-12H,6,13-14H2,1H3

InChI Key

SUCURQMBBMTJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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